molecular formula C22H17NOS2 B4600228 5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4600228
M. Wt: 375.5 g/mol
InChI Key: NLPVAYPABICZAQ-HMMYKYKNSA-N
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Description

5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H17NOS2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.07515651 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Inhibitory Activities

  • Aldose Reductase Inhibitors : A study by Fresneau et al. (1998) detailed the synthesis of 2,4-dioxo-5-(2-naphthylmethylene)-3-thiazolidineacetic acids and 2-thioxo analogues, including compounds structurally related to "5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one", as potent inhibitors of aldose reductase. These inhibitors were identified through in vitro studies and showed significant potential in treating complications related to diabetes due to their inhibitory activities, comparable to that of Epalrestat. Molecular modeling and structural analysis, including X-ray crystallography, provided insights into their high activity and the molecular interactions involved (Fresneau et al., 1998).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : The synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives was reported by Üngören et al. (2015), highlighting their evaluated antimicrobial and antioxidant activities. The study demonstrated that certain derivatives, including those related to the queried compound, exhibited better antioxidant properties than others, with significant antimicrobial activities observed among the synthesized compounds (Üngören et al., 2015).

Potential as GSK-3 Inhibitors

  • GSK-3 Inhibitors : Kamila and Biehl (2012) synthesized bis(2-thioxothiazolidin-4-one) derivatives, including structures similar to the compound , as potential inhibitors of glycogen synthase kinase-3 (GSK-3). The synthesis was achieved via microwave-assisted condensation reactions, indicating a novel approach towards the development of GSK-3 inhibitors, which are critical in addressing diseases like Alzheimer's (Kamila & Biehl, 2012).

Novel Synthesis Methods and Biological Activities

  • Green Synthesis and Biological Activities : Metwally (2014) reported an improved method for the synthesis of (Z)-5-arylmethylene-4-thioxothiazolidines, including environmentally benign processes using PEG-400 under catalyst-free conditions. This research not only provides a green synthesis approach but also explores the potential biological activities of the synthesized compounds, contributing to the development of novel therapeutics (Metwally, 2014).

Properties

IUPAC Name

(5E)-5-(naphthalen-1-ylmethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NOS2/c24-21-20(15-18-11-6-10-17-9-4-5-12-19(17)18)26-22(25)23(21)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPVAYPABICZAQ-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(1-naphthylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

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